molecular formula C24H16N2O2 B12331167 Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis- CAS No. 192631-69-9

Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis-

Cat. No.: B12331167
CAS No.: 192631-69-9
M. Wt: 364.4 g/mol
InChI Key: XHOHFZRSDNFJAC-UHFFFAOYSA-N
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Description

Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis- (referred to as Phenol-Phen), is a bifunctional ligand featuring two phenolic groups symmetrically attached to the 2,9-positions of a 1,10-phenanthroline core. This structural motif confers unique electronic and steric properties, making it valuable in coordination chemistry and biomolecular interactions. The phenolic hydroxyl groups enhance hydrogen-bonding capabilities, while the phenanthroline backbone provides a rigid π-conjugated system for metal chelation and DNA intercalation .

Properties

CAS No.

192631-69-9

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[9-(2-hydroxyphenyl)-1,10-phenanthrolin-2-yl]phenol

InChI

InChI=1S/C24H16N2O2/c27-21-7-3-1-5-17(21)19-13-11-15-9-10-16-12-14-20(26-24(16)23(15)25-19)18-6-2-4-8-22(18)28/h1-14,27-28H

InChI Key

XHOHFZRSDNFJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5O)C=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline

The methoxy precursor serves as a protected intermediate for subsequent demethylation. A Skraup-Doebner-von Miller reaction is employed:

  • Reactants : 2,9-Dimethyl-1,10-phenanthroline (neocuproine), selenium dioxide (SeO₂), and 4-methoxyphenylboronic acid.
  • Conditions :
    • Solvent: 1,4-Dioxane with 4% water.
    • Temperature: 160°C under reflux for 24 hours.
  • Yield : 73% after purification by recrystallization.

Demethylation to Phenolic Groups

The methoxy groups are cleaved using boron tribromide (BBr₃):

  • Reactants : 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline, BBr₃.
  • Conditions :
    • Solvent: Anhydrous dichloromethane (DCM).
    • Temperature: 0°C to room temperature, 12 hours.
  • Yield : 91%.

Key Data :

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
Methoxy substitution SeO₂ 1,4-Dioxane 160 24 73
Demethylation BBr₃ DCM 0–25 12 91

Copper-Catalyzed Direct C–H Functionalization

Ullmann-Type Coupling

A one-step method using copper catalysts enables direct coupling of phenol derivatives to the phenanthroline core:

  • Reactants : 1,10-Phenanthroline, 4-iodophenol, copper(I) oxide (Cu₂O), 1,10-phenanthroline (as ligand).
  • Conditions :
    • Solvent: N-Methyl-2-pyrrolidone (NMP)/quinoline (3:1 v/v).
    • Temperature: 190°C under microwave irradiation for 1 hour.
  • Yield : 58%.

Mechanistic Insight :
The reaction proceeds via a radical pathway, where Cu(I) facilitates aryl-halogen bond activation, enabling cross-coupling at the 2- and 9-positions.

Multi-Step Synthesis via Dicarbaldehyde Intermediates

Oxidation to 1,10-Phenanthroline-2,9-dicarbaldehyde

2,9-Dimethyl-1,10-phenanthroline is oxidized using SeO₂:

  • Reactants : Neocuproine, SeO₂.
  • Conditions :
    • Solvent: 1,4-Dioxane/water.
    • Temperature: 160°C, 2 hours.
  • Yield : 70%.

Condensation with Phenol Derivatives

The dicarbaldehyde intermediate reacts with phenol under acidic conditions:

  • Reactants : 1,10-Phenanthroline-2,9-dicarbaldehyde, phenol, p-toluenesulfonic acid (PTSA).
  • Conditions :
    • Solvent: Ethanol.
    • Temperature: Reflux for 8 hours.
  • Yield : 68%.

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations Scalability
Oxidative Demethylation High yield (91%) Use of toxic SeO₂ and BBr₃ Moderate
Copper Catalysis One-step, avoids protection Requires high temps (190°C) High
Dicarbaldehyde Route Well-characterized intermediates Multi-step, lower overall yield (47%) Low

Purity and Characterization

  • HPLC Purity : Copper-catalyzed method achieves >98% purity.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆) : δ 8.79 (d, 2H), 8.31 (d, 2H), 7.25 (s, 4H), 6.85 (d, 4H).
    • IR (KBr) : 3600 cm⁻¹ (O–H stretch), 1575 cm⁻¹ (C=N stretch).

Industrial Applications and Modifications

Ligand in Coordination Polymers

The compound serves as a linker in lanthanide-based coordination polymers (Ln-CPs):

  • Application : Fluorescence sensors for nitroaromatics.
  • Synthetic Protocol : Reacted with lanthanide nitrates (e.g., Pr(NO₃)₃) in DMA/water at 160°C.

Pharmaceutical Relevance

Derivatives exhibit G-quadruplex DNA stabilization, relevant in anticancer therapies:

  • Modification : 2,9-Disubstituted analogs show cytotoxicity in A549 and H1299 cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

PhenQE8 (Guanylhydrazone Derivative)

  • Structure: PhenQE8, (2E,2′E)-2,2′-((1,10-phenanthroline-2,9-diyl)bis(methanylylidene))bis(hydrazine-1-carboximidamide), replaces phenolic groups with guanylhydrazone moieties .
  • Synthesis: Synthesized via condensation of 1,10-phenanthroline-2,9-dicarbaldehyde with aminoguanidine bicarbonate, yielding 68% after base treatment .
  • Properties: Higher basicity due to non-protonated guanidine groups. Stronger DNA quadruplex binding (e.g., human telomeric G-quadruplex) compared to Phenol-Phen, attributed to planar guanidine groups enhancing π-π stacking .
  • Applications : Targeted as a telomerase inhibitor in anticancer research .

Thiosemicarbazone Derivatives

  • Structure: 2,2′-(1,10-Phenanthroline-2,9-diyl)-bis(methylene)-bis(hydrazine-1-carbothioamide) (compound 1 in ) replaces phenolic -OH with thiosemicarbazide (-NH-CS-NH2) .
  • Synthesis : Condensation of phenanthroline-dicarbaldehyde with thiosemicarbazide, yielding hexafluorophosphate or tetrafluoroborate salts for enhanced solubility .
  • Properties: Sulfur atoms improve soft-metal (e.g., Cu(I/II)) chelation, forming stable complexes like [Cu(Phen-Thio)Cl2] . Higher cytotoxicity in cancer cells (e.g., HeLa) compared to Phenol-Phen, likely due to redox-active metal-thiosemicarbazone interactions inducing DNA cleavage .

Dithiocarbamate Derivatives

  • Structure : Bis[(2,2’)-dimethyl 2,2’-(1,10-phenanthroline-2,9-diyl)bis(methan-1-yl-1-ylidene)-bis(hydrazinecarbodithioate)] (compound in ) .
  • Synthesis : Reacting phenanthroline-dicarbaldehyde with S-benzyldithiocarbazate, followed by CuCl2 reflux to form dimeric Cu(I) complexes .
  • Properties :
    • Dithiocarbamate groups enable disulfide bond formation, stabilizing Cu(I) in a distorted tetrahedral geometry (bond angles: 86.5°–131.66°) .
    • Applications in catalysis (e.g., atom-transfer radical addition) due to redox-active copper centers .

Bis(p-formylphenyl)phenanthroline (BFPP)

  • Structure: 2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline replaces phenolic groups with benzaldehyde moieties .
  • Applications: Used in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for sensing and catalysis. Formyl groups enable covalent linkage to biomolecules (e.g., antibodies), unlike Phenol-Phen’s non-reactive hydroxyl groups .

Comparative Data Table

Compound Functional Groups Metal Binding Key Applications Biological Activity
Phenol-Phen -OH Cu(II), Fe(III) DNA intercalation, antioxidants Moderate cytotoxicity
PhenQE8 Guanylhydrazone K⁺, Na⁺ (G-quadruplex) Telomerase inhibition High anti-cancer activity
Thiosemicarbazone (1) -NH-CS-NH2 Cu(I/II), Zn(II) Anticancer agents DNA cleavage, apoptosis
Dithiocarbamate-Cu(I) -S-C(=S)-NH- Cu(I) Catalysis, HER2 inhibition Low toxicity, high stability
BFPP -CHO Eu(III), Tb(III) Fluorescent probes, COFs/MOFs Non-biological

Key Research Findings

Metal Complex Stability: Phenol-Phen’s Cu(II) complexes are less stable than thiosemicarbazone-Cu(I) complexes due to weaker sulfur-metal bonds (bond lengths: Cu-S ≈ 2.3 Å vs. Cu-O ≈ 1.9 Å) . Dithiocarbamate ligands stabilize Cu(I) against oxidation, enabling catalytic cycles in organic reactions .

DNA Interaction: PhenQE8 shows 10-fold higher telomeric G-quadruplex affinity (Kd = 0.2 μM) compared to Phenol-Phen (Kd = 2.1 μM) due to extended π-surface . Thiosemicarbazones induce DNA strand breaks via ROS generation, while Phenol-Phen primarily intercalates without cleavage .

Synthetic Efficiency: Phenol-Phen derivatives require milder conditions (e.g., aqueous HCl) compared to BFPP’s anhydrous formylation (yield: Phenol-Phen 68% vs. BFPP 45%) .

Biological Activity

Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis- (CAS No. 192631-69-9) is a compound of significant interest due to its potential biological activities. This article provides an in-depth review of its biological properties, including cytotoxicity, antimicrobial effects, and interactions with biomolecules.

  • Molecular Formula : C24H16N2O2
  • Molecular Weight : 364.396 g/mol
  • Appearance : Solid or liquid depending on the conditions
  • Boiling Point : Not specified
  • Melting Point : Not specified

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of phenanthroline derivatives, including Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis-. These compounds have shown promising results against various cancer cell lines. For instance:

  • HepG2 Hepatocellular Carcinoma Cells :
    • The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria. The findings suggest:

  • Inhibition of Bacterial Growth :
    • The compound demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Study on Anticancer Activity :
    • A study examined the effects of phenanthroline derivatives on HepG2 cells. The results indicated that these compounds induced apoptosis and cell cycle arrest at the G0/G1 phase.
    • Table 1 summarizes the IC50 values for various derivatives:
    CompoundIC50 (µM)Cell Line
    Cisplatin336.8HepG2
    Phenol derivative28.7HepG2
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of this compound against several bacterial strains.
    • Table 2 outlines the minimum inhibitory concentrations (MIC):
    BacteriaMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli30
    Pseudomonas aeruginosa25

The mechanisms through which Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis- exerts its biological effects include:

  • DNA Binding : The compound has shown a strong affinity for calf thymus DNA (ct-DNA), which is crucial for its cytotoxic activity.
  • Enzyme Inhibition : It acts as an effective inhibitor of urease enzymes, which are implicated in various bacterial infections.

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